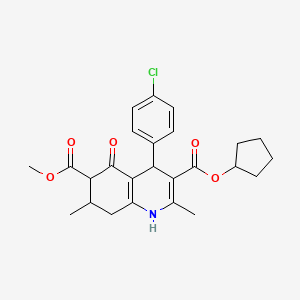![molecular formula C24H19ClFN3O4S B11449707 N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide](/img/structure/B11449707.png)
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl group, a methoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key factors in industrial production include the optimization of reaction parameters, the selection of cost-effective raw materials, and the implementation of stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres. Substitution reactions often depend on the reactivity of the functional groups involved and may require catalysts or specific temperature ranges.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution may result in various derivatives with altered functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group and is used in similar research applications.
Fluorine Compounds: These compounds exhibit similar chemical properties due to the presence of fluorine atoms.
Disilane-bridged Architectures: These compounds have unique electronic structures and are used in advanced materials research.
Uniqueness
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry and drug development.
Properties
Molecular Formula |
C24H19ClFN3O4S |
|---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-(4-methoxyphenyl)imidazol-2-yl]sulfonylacetamide |
InChI |
InChI=1S/C24H19ClFN3O4S/c1-33-21-11-5-16(6-12-21)22-14-29(20-9-7-18(26)8-10-20)24(28-22)34(31,32)15-23(30)27-19-4-2-3-17(25)13-19/h2-14H,15H2,1H3,(H,27,30) |
InChI Key |
VBMOBDLWCSGWOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C(=N2)S(=O)(=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide](/img/structure/B11449637.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11449640.png)
![ethyl 4-[9-(3-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]benzoate](/img/structure/B11449645.png)
![2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol](/img/structure/B11449659.png)

![ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11449670.png)
![N-{[4-(3-Chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide](/img/structure/B11449675.png)
![4-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11449678.png)
![4-ethyl-9-(pyridin-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11449683.png)
![N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11449687.png)
![2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11449689.png)
![4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11449690.png)
![6-chloro-N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11449698.png)

